![molecular formula C17H20N4O5S B2965035 N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1207008-84-1](/img/structure/B2965035.png)
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as APSPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. APSPA is a sulfonamide derivative and has been studied extensively for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in the body, and its inhibition can lead to a decrease in tumor growth and inflammation. N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and COX-2, leading to a decrease in tumor growth and inflammation. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may have potential as a therapeutic agent for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is its ability to inhibit the activity of carbonic anhydrase and COX-2, making it a potential candidate for the treatment of cancer and inflammation. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe candidate for further study. However, one limitation of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of more soluble forms of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonamide with ethyl 2-bromoacetate to form N-(4-sulfamoylphenyl)-2-bromoacetamide. This intermediate is then reacted with propyl 6-oxo-1,6-dihydropyrimidine-2-carboxylate to form the final product, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been optimized to improve yield and purity, making it a viable candidate for further study.
Applications De Recherche Scientifique
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro, making it a potential candidate for the treatment of various diseases. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the progression of certain cancers. These findings suggest that N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-3-4-14-9-17(24)21(11-18-14)10-16(23)19-13-5-7-15(8-6-13)27(25,26)20-12(2)22/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIYXQMPFCUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.